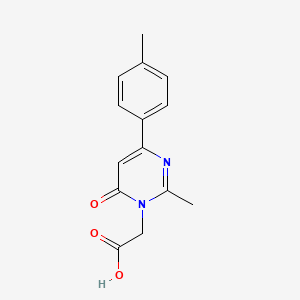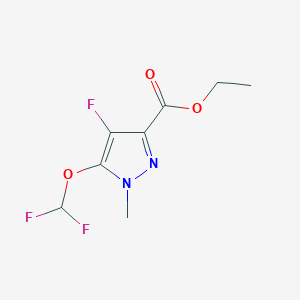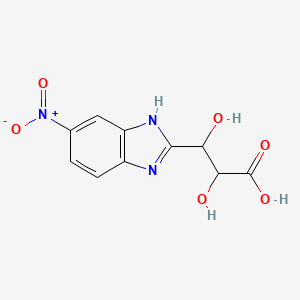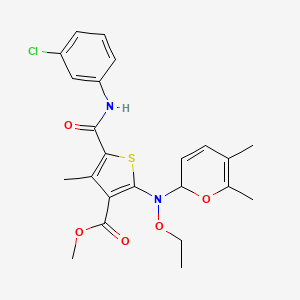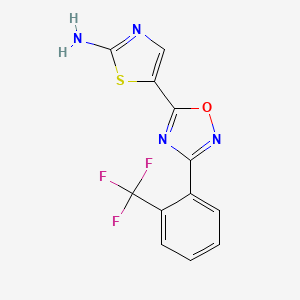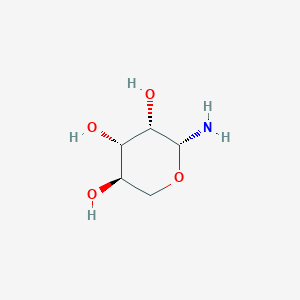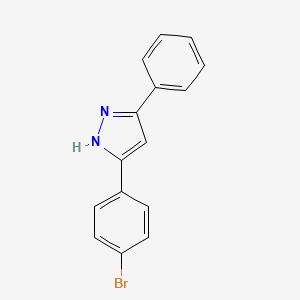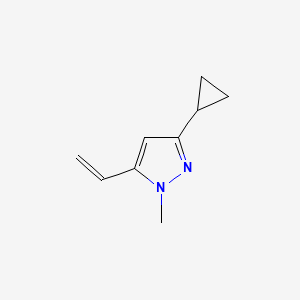
4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid is an organic compound with the molecular formula C17H11ClN2O3 This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidinyl ring, which is further connected to a benzoic acid moiety through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved through the reaction of 4-chlorobenzaldehyde with guanidine to form 4-chlorophenylpyrimidine.
Coupling Reaction: The pyrimidinyl intermediate is then coupled with 4-hydroxybenzoic acid using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
4-((6-(4-Fluorophenyl)pyrimidin-4-yl)oxy)benzoic acid: Similar structure but with a fluorine atom instead of chlorine.
4-((6-(4-Methylphenyl)pyrimidin-4-yl)oxy)benzoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its analogs with different substituents.
属性
分子式 |
C17H11ClN2O3 |
|---|---|
分子量 |
326.7 g/mol |
IUPAC 名称 |
4-[6-(4-chlorophenyl)pyrimidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C17H11ClN2O3/c18-13-5-1-11(2-6-13)15-9-16(20-10-19-15)23-14-7-3-12(4-8-14)17(21)22/h1-10H,(H,21,22) |
InChI 键 |
HPHKHCABRSQUBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


